molecular formula C25H34N2O3 B12712026 4-(2-(1-Ethyl-1,2,3,4-tetrahydro-2,2,4-trimethyl-6-quinolyl)vinyl)-1-(2-hydroxyethyl)pyridinium acetate CAS No. 83950-24-7

4-(2-(1-Ethyl-1,2,3,4-tetrahydro-2,2,4-trimethyl-6-quinolyl)vinyl)-1-(2-hydroxyethyl)pyridinium acetate

Cat. No.: B12712026
CAS No.: 83950-24-7
M. Wt: 410.5 g/mol
InChI Key: KPVCSFKBYADAEE-UHFFFAOYSA-M
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Description

4-(2-(1-Ethyl-1,2,3,4-tetrahydro-2,2,4-trimethyl-6-quinolyl)vinyl)-1-(2-hydroxyethyl)pyridinium acetate is a complex organic compound. It features a quinoline derivative and a pyridinium moiety, making it potentially interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(1-Ethyl-1,2,3,4-tetrahydro-2,2,4-trimethyl-6-quinolyl)vinyl)-1-(2-hydroxyethyl)pyridinium acetate likely involves multiple steps, including the formation of the quinoline and pyridinium structures, followed by their coupling.

    Formation of Quinoline Derivative: This step might involve the cyclization of an appropriate precursor under acidic or basic conditions.

    Formation of Pyridinium Moiety: This could involve the alkylation of pyridine with an appropriate alkyl halide.

    Coupling Reaction: The quinoline and pyridinium derivatives are then coupled, possibly through a vinyl linkage, under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for scale-up, including the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group.

    Reduction: Reduction reactions could target the pyridinium moiety, converting it to a pyridine derivative.

    Substitution: Various substitution reactions could occur, especially at the quinoline and pyridinium rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could yield a fully saturated compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Material Science:

Biology

    Biological Activity: The compound might exhibit interesting biological activities, such as antimicrobial or anticancer properties.

Medicine

    Drug Development: Potential use as a lead compound in drug discovery.

Industry

    Chemical Industry: Applications in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like quinine and chloroquine.

    Pyridinium Compounds: Compounds like pyridoxine (vitamin B6).

Uniqueness

The unique combination of quinoline and pyridinium moieties, along with the specific substitutions, likely imparts unique chemical and biological properties to the compound.

Properties

CAS No.

83950-24-7

Molecular Formula

C25H34N2O3

Molecular Weight

410.5 g/mol

IUPAC Name

2-[4-[(E)-2-(1-ethyl-2,2,4-trimethyl-3,4-dihydroquinolin-6-yl)ethenyl]pyridin-1-ium-1-yl]ethanol;acetate

InChI

InChI=1S/C23H31N2O.C2H4O2/c1-5-25-22-9-8-20(16-21(22)18(2)17-23(25,3)4)7-6-19-10-12-24(13-11-19)14-15-26;1-2(3)4/h6-13,16,18,26H,5,14-15,17H2,1-4H3;1H3,(H,3,4)/q+1;/p-1

InChI Key

KPVCSFKBYADAEE-UHFFFAOYSA-M

Isomeric SMILES

CCN1C2=C(C=C(C=C2)/C=C/C3=CC=[N+](C=C3)CCO)C(CC1(C)C)C.CC(=O)[O-]

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=CC3=CC=[N+](C=C3)CCO)C(CC1(C)C)C.CC(=O)[O-]

Origin of Product

United States

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